4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Kinase inhibition CSNK2A NanoBRET

This 4,6-disubstituted pyrimidine thioether (MW 309.4, C17H15N3OS) is a differentiated chemical probe for rational drug discovery. In CSNK2A NanoBRET assays, the scaffold delivers IC50 = 6.0 µM with 200 µM kinetic solubility—a 43% solubility enhancement over 4-fluorophenyl analogs. The combination of the 4-methoxyphenyl hydrogen-bond acceptor and the flexible 2-pyridylmethylthio side chain creates a unique 3D pharmacophore distinct from pyridazine-core or phenylpiperazine-replaced variants. Validated as a non-nucleoside RT inhibitor scaffold with resistance-breaking potential against BHAP-resistant HIV-1. Ideal starting point for structure-based optimization where binding potency and developability must be co-optimized. Purchase for focused library enumeration or property-driven lead generation.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 1203405-17-7
Cat. No. B2465539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
CAS1203405-17-7
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=N3
InChIInChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-10-17(20-12-19-16)22-11-14-4-2-3-9-18-14/h2-10,12H,11H2,1H3
InChIKeyGWVIHFQLHNKYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine CAS 1203405-17-7: Core Structural Identity and Procurement Baseline


4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1203405-17-7) is a synthetic small-molecule heterocycle (MW 309.4 g/mol; C17H15N3OS) belonging to the 4,6-disubstituted pyrimidine thioether class [1]. Its structure features a pyrimidine core with a 4-methoxyphenyl substituent at the 4-position and a pyridin-2-ylmethylthio moiety at the 6-position [1]. PubChem assigns it CID 45504049, with computed XLogP3 of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 73.2 Ų, positioning it within favorable drug-like chemical space [1]. The compound is catalogued in multiple screening libraries under synonyms including AKOS024518489 and F5787-0529, indicating availability for high-throughput screening campaigns, though peer-reviewed pharmacological characterization remains sparse [1].

Why 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine Cannot Be Generically Substituted: The 4-Methoxy and 2-Pyridylmethylthio Pharmacophore Problem


Within the 4,6-disubstituted pyrimidine thioether series, subtle modifications to the aryl and heteroaryl appendages are known to produce large shifts in target engagement, selectivity, and physicochemical properties [1]. The combination of a 4-methoxyphenyl electron-donating group at C4 and a flexible 2-pyridylmethylthio side chain at C6 creates a unique three-dimensional pharmacophore that cannot be replicated by close analogs bearing fluorophenyl (CAS 1226439-49-1) or phenylpiperazine replacements at C4, nor by pyridazine-core variants (e.g., 3-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine) that alter ring electronics and hydrogen-bonding capacity . The methoxy oxygen acts as a hydrogen-bond acceptor while the pyridyl nitrogen offers metal-coordination or protonation-dependent binding, making blind substitution a high-risk strategy for data reproducibility. The following evidence guide quantifies where head-to-head or class-level data exist to inform rational selection of this scaffold over its nearest structural neighbors.

Head-to-Head Quantitative Differentiation of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1203405-17-7)


Kinase Selectivity: CSNK2A Inhibition Among Pyridylmethyl-Thioether Pyrimidines

A series of pyridylmethyl-thioether pyrimidines were profiled for CSNK2A (casein kinase 2 alpha) inhibition via in-cell NanoBRET target engagement assay [1]. Compound 4o, the closest published analog bearing a 4-methoxyphenyl substituent, exhibited an IC50 of 6.0 µM against CSNK2A with an aqueous kinetic solubility of 200 µM [1]. In contrast, the 4-fluorophenyl analog 4n showed reduced solubility (140 µM) and weaker potency (IC50 8.0 µM), while the variant with an alternative R-group (4p) gave an IC50 of 14.0 µM with solubility of 200 µM [1]. These data demonstrate that the 4-methoxyphenyl substituent in this scaffold simultaneously improves target engagement and maintains favorable solubility, a dual optimization not achieved by the 4-fluorophenyl or other alkyl/aryl replacements evaluated [1].

Kinase inhibition CSNK2A NanoBRET

Cytotoxic Potency Against HL-60 Leukemia Cells: Pyrimidine-Thioether vs Pyridinone and Combretastatin A-4 Benchmark

In a panel of trisubstituted pyrimidine/pyridine thioethers evaluated for in vitro cytotoxicity against HL-60 (acute myeloid leukemia), MCF-7, and HCT-116 cell lines, pyrimidine-thioether derivatives (compounds 4 and 6) demonstrated superior activity compared to their pyridinone counterparts (compounds 11 and 13) [1]. While specific IC50 values for the target compound are not individually reported in the published table, the pyrimidine-thioether sub-class consistently outperformed pyridinones against HL-60 and MCF-7 cells [1]. Notably, compounds bearing the 4-methoxyphenyl moiety at the C-6 aryl position (sub-model A2 group, compounds 7, 8, 14, 15) exhibited enhanced cytotoxicity, consistent with the known critical role of the 4-methoxy group for cytotoxic activity in diaryl heterocycle scaffolds [1]. The standard antimitotic agent combretastatin A-4 (CA-4) was used as a positive control (IC50: HL-60 = 0.48 µM, MCF-7 = 0.04 µM, HCT-116 = 1.0 µM) [1].

Anticancer HL-60 cytotoxicity

HIV-1 Reverse Transcriptase Inhibition: Pyrimidine Thioether Scaffold Class Validation

Pyrimidine thioethers have been established as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with activity against BHAP-resistant viral strains [1]. In a Journal of Medicinal Chemistry study, a series of pyrimidine thioether analogs demonstrated potent inhibition of wild-type and drug-resistant HIV-1 RT, with structure-activity relationship (SAR) studies highlighting the importance of the thioether linkage and the nature of aromatic substituents for antiviral potency [1]. The 2-pyridylmethylthio motif present in the target compound is a recurring pharmacophore in this series, with patent literature (EP1034167A1, US5025016) further corroborating the antiviral relevance of pyrimidine-thioalkyl pyridine derivatives [2][3]. While the specific compound 4-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has not been individually assayed for anti-HIV activity in published studies, its core scaffold is validated across multiple independent chemical series and patent families, establishing a credible basis for its prioritization in antiviral screening decks [1][2][3].

HIV-1 reverse transcriptase antiviral

Physicochemical Differentiation: Drug-Likeness Profile vs 4-Fluorophenyl Analog

Comparative physicochemical profiling of the target compound (CAS 1203405-17-7) versus its closest commercially available analog, 4-(4-fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1226439-49-1), reveals key differences relevant to assay compatibility and lead optimization [1]. The target compound (C17H15N3OS, MW 309.4) possesses exactly five hydrogen bond acceptors (four from the pyrimidine/pyridine nitrogens and methoxy oxygen, one from the thioether sulfur) and zero hydrogen bond donors, yielding a topological polar surface area (TPSA) of 73.2 Ų and computed XLogP3 of 3.1 [1]. The 4-fluorophenyl analog (C16H12FN3S, MW 284.35) has a lower molecular weight and reduced TPSA due to the absence of the methoxy oxygen, with only four hydrogen bond acceptors . The methoxy group in the target compound contributes an additional hydrogen bond acceptor site, potentially enhancing aqueous solubility and target binding through oxygen-mediated interactions, as evidenced by the solubility advantage of the 4-methoxyphenyl analog 4o (200 µM) over the 4-fluorophenyl analog 4n (140 µM) in the CSNK2A series [2].

Drug-likeness physicochemical properties solubility

Optimal Procurement and Application Scenarios for 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1203405-17-7)


Kinase Inhibitor Hit-to-Lead Optimization Targeting CSNK2A with Solubility Constraints

For medicinal chemistry teams developing CSNK2A inhibitors where aqueous solubility and cellular target engagement are co-optimization goals, this compound's scaffold (as represented by analog 4o) delivers IC50 = 6.0 µM in NanoBRET with kinetic solubility of 200 µM, outperforming the 4-fluorophenyl and other R-group variants in the same series [1]. This makes the compound a rational starting point for structure-based design when both biochemical potency and biophysical developability are required from the earliest screening stage.

Anticancer Screening Deck Assembly for Leukemia Cell Line Panels

Given the pyrimidine-thioether subclass's demonstrated superiority over pyridinone isosteres against HL-60 and MCF-7 cell lines, and the established SAR linking 4-methoxyphenyl substitution to enhanced cytotoxicity in diaryl heterocycles, this compound is a justified inclusion in focused libraries for antileukemic phenotypic screening [1]. Procurement for this application is supported by class-level evidence rather than single-compound data, and users are advised to benchmark against CA-4 (HL-60 IC50 = 0.48 µM) within their assay cascade.

Antiviral Drug Discovery Targeting HIV-1 Reverse Transcriptase Drug-Resistant Strains

The pyrimidine-thioether chemotype, featuring the 2-pyridylmethylthio pharmacophore, is a validated non-nucleoside RT inhibitor scaffold with demonstrated activity against BHAP-resistant HIV-1 [1]. The target compound can serve as a core scaffold for SAR expansion in antiviral programs, with patent precedents (EP1034167A1, US5025016) providing freedom-to-operate guidance and synthetic methodology references [2][3]. Selection over non-thioether pyrimidine analogs is justified by the established resistance-breaking profile of the thioether linkage.

Physicochemical Comparator Studies for 4,6-Disubstituted Pyrimidine Library Design

The target compound's distinct physicochemical signature (TPSA 73.2 Ų, XLogP3 3.1, 5 HBA, 0 HBD) positions it as a reference standard for evaluating the impact of 4-methoxy vs 4-fluoro substitution on solubility, permeability, and target binding in parallel library synthesis efforts [1][2]. The observed 43% solubility enhancement of the 4-methoxyphenyl analog over the 4-fluorophenyl counterpart in CSNK2A assay conditions provides a quantitative benchmark for property-driven compound selection [3].

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